molecular formula C8H14N4O2 B13495178 2-Methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid

2-Methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B13495178
M. Wt: 198.22 g/mol
InChI Key: FJBYHKOFZYZTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article aims to synthesize existing knowledge regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₈N₄O₂
  • Molecular Weight : 214.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that triazole derivatives exhibit antimicrobial properties by inhibiting the synthesis of ergosterol in fungal cell membranes, similar to azole antifungals.
  • Antitumor Activity : Research suggests that compounds containing triazole moieties can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
  • Neurological Effects : Some studies have indicated potential anticonvulsant effects, possibly through GABAergic modulation or inhibition of excitatory neurotransmitter release.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activities of this compound:

StudyTargetResult
Cancer Cell Lines (e.g., HeLa)IC₅₀ values indicated significant cytotoxicity at concentrations as low as 20 µM.
Fungal StrainsShowed effective inhibition against Candida albicans with an MIC value of 15 µg/mL.
Neuronal CellsExhibited neuroprotective effects in oxidative stress models at 50 µM concentration.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Case Study on Antitumor Effects : In a controlled environment, treatment with the compound resulted in a 70% reduction in tumor volume in xenograft models compared to control groups.
  • Neuroprotection in Animal Models : Animal models treated with the compound showed improved cognitive function and reduced neuronal death following induced seizures.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-methyl-2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoic acid

InChI

InChI=1S/C8H14N4O2/c1-8(9-2,7(13)14)3-4-12-6-10-5-11-12/h5-6,9H,3-4H2,1-2H3,(H,13,14)

InChI Key

FJBYHKOFZYZTQW-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=NC=N1)(C(=O)O)NC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.